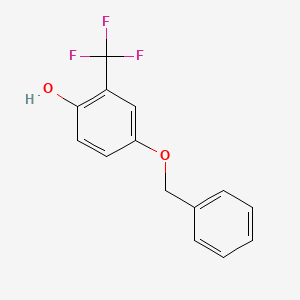

4-(Benzyloxy)-2-(trifluoromethyl)phenol

Description

Significance of Phenolic Structures in Organic Synthesis and Molecular Design

Phenolic structures are fundamental building blocks in organic chemistry, serving as precursors to a vast array of more complex molecules. The hydroxyl group attached to the aromatic ring is a versatile functional handle, allowing for a wide range of chemical transformations. Phenols are integral to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Their ability to participate in reactions such as etherification, esterification, and electrophilic aromatic substitution makes them indispensable in the synthetic chemist's toolkit.

Role of Trifluoromethylation in Modulating Electronic and Steric Properties of Aromatic Systems

The introduction of a trifluoromethyl (-CF3) group onto an aromatic ring dramatically alters its electronic and steric properties. mdpi.com The -CF3 group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, which can significantly impact the reactivity of the aromatic ring and the acidity of the phenolic proton. mdpi.com This electron-withdrawing nature can also enhance the metabolic stability of molecules in biological systems, a crucial factor in drug design. mdpi.com Sterically, the trifluoromethyl group is larger than a hydrogen atom, influencing the conformation of the molecule and its interactions with biological targets. mdpi.com Aromatic compounds containing trifluoromethyl groups are prevalent in pharmaceuticals and advanced organic materials. mdpi.com

Strategic Utility of Benzyloxy Protection and Functionalization in Complex Molecule Synthesis

The benzyloxy group serves as a common and robust protecting group for hydroxyl functionalities in multi-step organic synthesis. It is stable under a variety of reaction conditions, yet can be readily removed when desired, typically through catalytic hydrogenation. This strategic protection allows chemists to perform reactions on other parts of the molecule without affecting the sensitive hydroxyl group. Beyond its protective role, the benzyloxy group can also be a key pharmacophore in its own right, contributing to the biological activity of a molecule.

Overview of Research Trends in Benzyloxy- and Trifluoromethyl-Substituted Aromatic Compounds

Research into aromatic compounds bearing both benzyloxy and trifluoromethyl groups is driven by their potential applications in medicinal chemistry and materials science. mdpi.comevitachem.com Scientists are exploring how the combination of these moieties can lead to the development of new therapeutic agents, including enzyme inhibitors, and novel materials with specific electronic or optical properties. evitachem.com The synthesis of these complex molecules often involves multi-step sequences that require careful planning and execution. A patent from 1979 describes a general process for preparing trifluoromethylphenols that involves reacting a trifluoromethyl halobenzene with sodium benzylate to form a trifluoromethylphenyl benzyl (B1604629) ether, which is then hydrogenolyzed to the phenol (B47542). epo.org

Chemical and Physical Properties of 4-(Benzyloxy)-2-(trifluoromethyl)phenol

While specific experimental data for this compound is not extensively detailed in publicly available literature, its properties can be inferred from its constituent parts and data on closely related compounds.

| Property | Value |

| Molecular Formula | C14H11F3O2 cymitquimica.com |

| Molecular Weight | 268.23 g/mol cymitquimica.com |

| Appearance | |

| Melting Point | |

| Boiling Point | |

| Solubility |

For comparison, the properties of related compounds are presented below:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-(Benzyloxy)phenol | C13H12O2 | 200.23 sigmaaldrich.com | 119-120 sigmaaldrich.com |

| 4-(Trifluoromethyl)phenol (B195918) | C7H5F3O | 162.11 | 45-47 |

| 4-(Benzyloxy)-2-(trifluoromethoxy)phenol | C14H11F3O3 | 284.23 chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-phenylmethoxy-2-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3O2/c15-14(16,17)12-8-11(6-7-13(12)18)19-9-10-4-2-1-3-5-10/h1-8,18H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSMPYTXIGSTLRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Benzyloxy 2 Trifluoromethyl Phenol and Its Analogues

Direct O-Benzylation of Trifluoromethylphenols

One of the most direct methods for synthesizing aryl benzyl (B1604629) ethers is the O-benzylation of the corresponding phenol (B47542). This involves the reaction of a trifluoromethylphenol with a benzylating agent. A key example is the reaction of a trifluoromethylhalobenzene with sodium benzylate, which proceeds to form a trifluoromethylphenyl benzyl ether. Subsequent removal of the benzyl group through hydrogenolysis can yield the desired trifluoromethylphenol google.comgoogleapis.com.

Base-catalyzed reactions are a cornerstone of O-benzylation. The Williamson ether synthesis, for instance, involves the deprotonation of the phenol by a suitable base to form a more nucleophilic phenoxide, which then attacks a benzyl halide. Common bases employed for this purpose include sodium hydroxide (B78521), potassium carbonate, sodium hydride, and sodium amide google.comgoogleapis.comgoogle.com. The Schotten-Baumann reaction conditions, which utilize an alkali medium like aqueous sodium hydroxide with benzyl chloride, are also applicable for the benzoylation and by extension, benzylation of phenols vedantu.com. Palladium-catalyzed methods have also been developed, offering benzylation under neutral conditions through the decarboxylative etherification of aryl benzyl carbonates acs.orgorganic-chemistry.org.

Table 1: Comparison of Bases for Phenol Benzylation

| Base | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sodium Hydroxide (NaOH) | Aqueous or phase-transfer | Inexpensive, readily available | Can lead to side reactions, water management needed |

| Potassium Carbonate (K₂CO₃) | Anhydrous polar aprotic solvent (e.g., Acetone (B3395972), DMF) | Mild, good for sensitive substrates | Slower reaction rates than stronger bases |

| Sodium Hydride (NaH) | Anhydrous aprotic solvent (e.g., THF, DMF) | Strong base, drives reaction to completion | Flammable, requires inert atmosphere |

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent is critical in O-benzylation reactions, influencing reaction rates and selectivity. Polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), tetrahydrofuran (B95107) (THF), and acetone are commonly used because they effectively solvate the cation of the base while leaving the phenoxide anion relatively free to act as a nucleophile google.comgoogleapis.com. In contrast, the use of non-polar solvents like toluene (B28343) may be suitable for certain base systems, such as sodium hydroxide, particularly under phase-transfer catalysis conditions google.com. The polarity of the solvent can also dictate the substitution pattern in related reactions; for example, the halogenation of phenols yields polysubstituted products in aqueous media but monosubstituted products in less polar solvents like carbon tetrachloride, highlighting the profound impact of the reaction medium on selectivity mlsu.ac.in.

Introduction of Trifluoromethyl Group onto Benzyloxylated Phenolic Precursors

An alternative synthetic strategy involves introducing the trifluoromethyl (CF₃) group onto a phenol that has already been protected with a benzyl group. The incorporation of a CF₃ group can significantly alter a molecule's properties, such as its metabolic stability and lipophilicity, making trifluoromethylation methods a subject of intense research nih.govrsc.org.

Copper-catalyzed methods have become prominent for the trifluoromethylation of aromatic compounds due to the low cost and high efficiency of copper catalysts nih.gov. These reactions can utilize a variety of trifluoromethylating agents, including nucleophilic, electrophilic, or radical sources researchgate.net. Reagents such as Togni's reagent (a hypervalent iodine compound) and Langlois' reagent (sodium triflinate) are frequently used in conjunction with copper catalysts to achieve the trifluoromethylation of phenols and their derivatives nih.govresearchgate.netrepec.org. The reaction mechanism often involves the generation of a trifluoromethyl radical or a CuCF₃ species, which then reacts with the aromatic ring nih.govbeilstein-journals.org.

Table 2: Common Reagents in Copper-Catalyzed Trifluoromethylation

| Reagent Type | Example Reagent | Typical Copper Catalyst | Key Features |

|---|---|---|---|

| Electrophilic | Togni's Reagent | Cu(I) or Cu(II) salts | Bench-stable, wide functional group tolerance researchgate.net |

| Radical Precursor | Langlois' Reagent (NaSO₂CF₃) | Cu(I) salts with an oxidant (e.g., tBuOOH) | Inexpensive, generates CF₃ radical nih.govrepec.org |

| Nucleophilic | Ruppert-Prakash Reagent (TMSCF₃) | Copper salts | Requires an activator to generate the nucleophile |

Metal-Free Trifluoromethylation Strategies

Concerns about metal contamination in final products, particularly in pharmaceuticals, have driven the development of metal-free trifluoromethylation methods. One such approach involves visible-light-promoted photoredox catalysis, where an organic photocatalyst can initiate the trifluoromethylation of phenol derivatives using a simple source like trifluoromethyl iodide (CF₃I) chemistryviews.org. Another strategy is a two-step process involving O-carboxydifluoromethylation of a phenol followed by a silver-catalyzed decarboxylative fluorination, which provides a practical route to aryl trifluoromethyl ethers without the need for transition metals in the key C-F bond-forming step cas.cnacs.org. Biocatalytic methods, employing enzymes like laccase in combination with a trifluoromethyl radical source, represent a green chemistry approach to the trifluoromethylation of unprotected phenols under mild conditions repec.org.

Derivatization from Advanced Benzyloxy-Trifluoromethylated Intermediates

Once 4-(Benzyloxy)-2-(trifluoromethyl)phenol is synthesized, it can serve as a versatile intermediate for creating more complex molecular architectures. A common transformation is the removal of the benzyl protecting group via catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) as a catalyst, to liberate the free phenol google.comgoogleapis.com. This deprotected phenol can then undergo further functionalization. Alternatively, the intact benzyloxy-trifluoromethylated scaffold can be elaborated. For instance, O-benzylated phenols can undergo a C–H sulfenylation followed by a photoredox-promoted radical cyclization to construct polycyclic systems like 6H-benzo[c]chromenes nih.gov. Such derivatizations are crucial for exploring the structure-activity relationships of these compounds in various applications.

Synthesis from 2-Benzyloxy-4-(trifluoromethyl)phenylboronic Acid

The transformation of an arylboronic acid to a phenol is a crucial synthetic step, and numerous methods have been developed for this oxidative hydroxylation. While a specific procedure for 2-benzyloxy-4-(trifluoromethyl)phenylboronic acid is not detailed in the provided sources, a variety of general and efficient methods are applicable to a wide range of arylboronic acids and are expected to be effective for this substrate. organic-chemistry.orgresearchgate.net

The oxidation of arylboronic acids can be achieved using various oxidizing agents. organic-chemistry.orgresearchgate.net Common reagents include hydrogen peroxide, often in the presence of a base, and peroxy acids like m-chloroperbenzoic acid (MCPBA). organic-chemistry.org The reaction with MCPBA is noted for its efficiency at room temperature and proceeds without the need for a metal catalyst or base. organic-chemistry.org Isotopic labeling studies have shown that the oxygen atom incorporated into the phenol product originates from the MCPBA. organic-chemistry.org

Copper-catalyzed methods also offer a mild and efficient route to phenols from arylboronic acids. acs.org These reactions can be performed at room temperature in water, utilizing inexpensive copper salts like CuSO₄. acs.org The general scheme for this transformation is the conversion of the C-B bond to a C-O bond.

Below is a table summarizing various conditions reported for the oxidative hydroxylation of arylboronic acids, which could be adapted for the synthesis of this compound.

| Oxidizing Agent | Catalyst/Promoter | Solvent | Conditions | Reference |

| Hydrogen Peroxide | Molecular Iodine | Dichloromethane | Room Temperature | organic-chemistry.org |

| Hydrogen Peroxide | KOH | Acetonitrile/Water | Room Temperature, minutes | organic-chemistry.org |

| Air (O₂) | Benzoquinone (catalytic) | Water | Not specified | organic-chemistry.org |

| m-CPBA | None (Metal-free) | Water/Ethanol (B145695) | Room Temperature | organic-chemistry.org |

| (NH₄)₂S₂O₈ | None (Metal-free) | Acetonitrile/Water | Not specified | researchgate.net |

| Air (O₂) | CuSO₄ / 1,10-phenanthroline | Water | Room Temperature | acs.org |

These methodologies demonstrate the versatility and broad applicability of arylboronic acid oxidation for the preparation of phenolic compounds, including those with sensitive functional groups like a trifluoromethyl group and a benzyl ether.

Sequential Functionalization Routes to Phenolic Derivatives

The synthesis of analogues of this compound can be achieved through sequential functionalization, where key structural motifs are introduced in a stepwise manner. This approach allows for the systematic variation of substituents on the aromatic ring.

One common strategy involves the introduction of the trifluoromethyl group onto a pre-existing phenolic structure or, conversely, the construction of the phenol after the trifluoromethyl group is in place. For instance, trifluoromethylphenols can be prepared by reacting a trifluoromethyl halobenzene with sodium benzylate to form a trifluoromethylphenyl benzyl ether, which is subsequently cleaved via hydrogenolysis to yield the phenol. epo.org This process allows for the synthesis of various isomers depending on the starting halobenzene.

Another approach starts with a substituted dihydroxybenzene. For example, 4-(benzyloxy)-2-hydroxybenzaldehyde (B183881) can be synthesized from 2,4-dihydroxybenzaldehyde (B120756) by selective benzylation at the 4-position using benzyl bromide and potassium carbonate. This demonstrates the feasibility of selectively protecting one hydroxyl group in the presence of others to allow for further functionalization.

The trifluoromethyl group itself can be introduced onto a phenol derivative through various trifluoromethylation reagents. These reactions add to the toolkit for creating a diverse range of analogues. The sequential nature of these synthetic routes is crucial for building a library of related compounds for further study.

Investigation of Benzyl Rearrangement in Related Aryl Ethers

The benzyl group in aryl benzyl ethers, such as the parent structure of this compound, can undergo rearrangement under certain conditions. These rearrangements are of significant interest as they can lead to the formation of new carbon-carbon bonds and provide access to different structural isomers. Two notable examples are the acid-catalyzed benzyl rearrangement and the base-mediated organic-chemistry.orgresearchgate.net-Wittig rearrangement.

A systematic investigation into the polyphosphoric acid (PPA)-catalyzed rearrangement of benzyl aryl ethers has shown that the reaction is influenced by substituents on both the phenolic and benzyl moieties. ccspublishing.org.cn Electron-donating groups on the phenolic ring tend to facilitate the rearrangement, while electron-withdrawing groups decelerate it. ccspublishing.org.cn This suggests that for a substrate like this compound, the electron-withdrawing nature of the trifluoromethyl group would likely disfavor this type of rearrangement. The reaction is believed to proceed through the cleavage of the ether linkage to form a benzyl cation, which then re-adds to the aromatic ring. nih.gov

The organic-chemistry.orgresearchgate.net-Wittig rearrangement, on the other hand, is a base-promoted process involving the deprotonation of the benzylic carbon followed by a 1,2-migration of the aryl group. wikipedia.orgorganic-chemistry.org This reaction typically requires a strong base, such as an alkyllithium reagent. wikipedia.org The mechanism is understood to proceed through the formation of a radical-ketyl pair. wikipedia.orgorganic-chemistry.org The stability of the radicals involved influences the migratory aptitude of different groups. wikipedia.org For aryl benzyl ethers, this rearrangement can be suppressed by conducting the initial lithiation at very low temperatures (e.g., -78 °C), allowing the intermediate α-lithio ether to be trapped by electrophiles before it has a chance to rearrange. acs.org The rearrangement typically begins to occur at higher temperatures (around -30 °C). acs.orgacs.org

The table below summarizes the key features of these two rearrangement types.

| Rearrangement Type | Conditions | Key Intermediate | Influence of Substituents | Reference |

| Acid-Catalyzed Benzyl Rearrangement | Polyphosphoric Acid (PPA) | Benzyl Cation | Electron-donating groups on the phenol ring accelerate the reaction; electron-withdrawing groups decelerate it. | ccspublishing.org.cn |

| organic-chemistry.orgresearchgate.net-Wittig Rearrangement | Strong Base (e.g., alkyllithium) | Radical-Ketyl Pair | Substituents that stabilize the radical intermediate can influence the ease of migration. The reaction can be inhibited at low temperatures. | wikipedia.orgorganic-chemistry.orgacs.org |

These studies on benzyl rearrangements in related aryl ethers provide valuable insight into the potential reactivity and stability of this compound under acidic or basic conditions.

Chemical Reactivity and Mechanistic Studies of 4 Benzyloxy 2 Trifluoromethyl Phenol Derivatives

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group is a primary site of reactivity in 4-(Benzyloxy)-2-(trifluoromethyl)phenol. Its acidity is significantly enhanced compared to phenol (B47542) itself, due to the strong inductive electron-withdrawing effect of the ortho-trifluoromethyl substituent. This increased acidity facilitates deprotonation to form the corresponding phenoxide, which is a key intermediate in many reactions.

The phenoxide generated from this compound is a potent nucleophile that readily participates in O-alkylation and O-acylation reactions. These reactions are fundamental for converting the phenolic hydroxyl into various ether and ester functionalities, respectively.

O-Alkylation: This transformation typically proceeds via a Williamson-type ether synthesis, where the phenoxide displaces a halide from an alkyl halide. The reaction is generally carried out in the presence of a base to deprotonate the phenol. The choice of base and solvent is crucial for achieving high yields.

O-Acylation: The synthesis of phenyl esters from this compound can be achieved by reacting it with acylating agents such as acyl chlorides or anhydrides. vanderbilt.edu In contrast to Friedel-Crafts acylation on the aromatic ring, O-acylation does not require a Lewis acid catalyst. ucalgary.ca The reaction is often performed in the presence of a non-nucleophilic base like pyridine, which serves to neutralize the HCl byproduct. vanderbilt.edu Under phase-transfer catalysis (PTC) conditions, the acylation can be performed efficiently in a two-phase system, which simplifies the procedure and often leads to high yields in short reaction times. lew.ro

| Reaction Type | Typical Reagents | Base | Solvent |

|---|---|---|---|

| O-Alkylation | Alkyl Halides (e.g., CH₃I, CH₃CH₂Br) | K₂CO₃, NaH, Cs₂CO₃ | Acetone (B3395972), DMF, THF |

| O-Acylation | Acyl Chlorides (e.g., CH₃COCl), Anhydrides (e.g., (CH₃CO)₂O) | Pyridine, Et₃N, NaOH (PTC) | CH₂Cl₂, THF, Toluene (B28343)/H₂O (PTC) |

The phenolic hydroxyl group enables the participation of this compound in various cross-coupling reactions to form C-O bonds, most notably in the synthesis of diaryl ethers.

The Ullmann condensation is a classical and widely used method for the formation of diaryl ethers, involving the copper-catalyzed reaction between a phenol and an aryl halide. nih.govwikipedia.org Traditional Ullmann conditions often require harsh conditions, including high temperatures (125-220 °C) and stoichiometric amounts of copper. nih.govorganic-chemistry.org However, modern advancements have led to the development of milder, ligand-assisted catalytic systems. Ligands such as N,N-dimethylglycine or picolinic acid can facilitate the reaction at lower temperatures (e.g., 90 °C) and with catalytic amounts of copper, broadening the substrate scope and functional group tolerance. nih.govorganic-chemistry.org The reaction involves the formation of a copper(I) phenoxide intermediate which then reacts with the aryl halide. wikipedia.org Both electron-rich and electron-deficient aryl halides can be effectively coupled with phenols using these improved methods. organic-chemistry.org

Transformations of the Benzyloxy Moiety

The benzyloxy group is frequently employed in organic synthesis as a protecting group for phenols due to its general stability and the relative ease with which it can be removed. The primary transformation of this moiety is its cleavage to unmask the phenolic hydroxyl group.

The most common method for debenzylation is catalytic hydrogenolysis. nacatsoc.org This reaction involves the cleavage of the C-O bond of the benzyl (B1604629) ether using hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). sigmaaldrich.com The reaction is usually carried out at room temperature and atmospheric pressure of hydrogen, often in a protic solvent like ethanol (B145695) or methanol. An alternative to using hydrogen gas is transfer hydrogenolysis, where a hydrogen donor like cyclohexene (B86901) or formic acid is used in place of H₂. sigmaaldrich.com For more resistant substrates, a more active catalyst such as palladium hydroxide (B78521) on carbon (Pearlman's catalyst) may be employed. researchgate.net Care must be taken in molecules containing other reducible functional groups, although selective debenzylation is often possible with careful selection of the catalyst and reaction conditions. nacatsoc.org

| Method | Catalyst/Reagent | Hydrogen Source | Typical Conditions |

|---|---|---|---|

| Catalytic Hydrogenolysis | Pd/C, Pd(OH)₂/C | H₂ gas | Ethanol or Methanol, Room Temp, 1 atm |

| Transfer Hydrogenolysis | Pd/C | Cyclohexene, Formic Acid, Ammonium (B1175870) Formate (B1220265) | Ethanol or Methanol, Reflux |

| Reductive Cleavage | Mg/MeOH | Electron transfer from Mg | Methanol, Room Temp |

Deprotection Strategies for Benzyl Ethers (e.g., Catalytic Hydrogenation, Acidic Cleavage)

The benzyl ether in this compound serves as a common protecting group for the phenolic hydroxyl. Its removal is a critical step in many synthetic pathways. The two primary methods for this deprotection are catalytic hydrogenation and acidic cleavage. organic-chemistry.org

Catalytic Hydrogenation: This is the most prevalent method for benzyl ether deprotection due to its mild conditions and high efficiency. commonorganicchemistry.com The process, known as hydrogenolysis, involves the cleavage of the C–O bond with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). jk-sci.comacsgcipr.orgyoutube.com The reaction proceeds via the addition of hydrogen across the benzylic C-O bond, yielding the deprotected phenol and toluene as a byproduct. jk-sci.comyoutube.com

An alternative to using hydrogen gas is catalytic transfer hydrogenation (CTH). This method employs a hydrogen donor molecule, such as 1,4-cyclohexadiene (B1204751) or ammonium formate, in the presence of the catalyst. organic-chemistry.orgjk-sci.com This approach can be advantageous when other functional groups in the molecule, such as olefins, are sensitive to reduction by H₂. organic-chemistry.org

Acidic Cleavage: Benzyl ethers can also be cleaved under acidic conditions, although this method is generally harsher and limited to substrates that can withstand strong acids. organic-chemistry.org The reaction typically involves strong protic acids (e.g., HBr) or Lewis acids (e.g., BCl₃, BBr₃). organic-chemistry.orgatlanchimpharma.com The mechanism proceeds by protonation or coordination of the Lewis acid to the ether oxygen, which activates the C-O bond for nucleophilic attack or facilitates the formation of a stable benzyl carbocation, which is subsequently trapped. atlanchimpharma.comnih.govlibretexts.org For substrates sensitive to strong acids, a combination of a Lewis acid with a cation scavenger, such as pentamethylbenzene, can enable chemoselective debenzylation under milder conditions. organic-chemistry.org

| Deprotection Method | Typical Reagents | Key Features | Primary Byproduct |

|---|---|---|---|

| Catalytic Hydrogenation (Hydrogenolysis) | H₂, Pd/C | Mild conditions, high yield, common industrial practice. commonorganicchemistry.com | Toluene jk-sci.com |

| Catalytic Transfer Hydrogenation | Ammonium formate or 1,4-cyclohexadiene, Pd/C | Avoids use of H₂ gas; can be selective in the presence of other reducible groups. organic-chemistry.org | Toluene |

| Strong Acid Cleavage | HBr, HI | Harsh conditions; proceeds via SN1 or SN2 mechanism. libretexts.org | Benzyl bromide |

| Lewis Acid Cleavage | BCl₃, BBr₃, AlCl₃ | Effective but can require stoichiometric amounts of the reagent. atlanchimpharma.com | Varies with workup |

Role of the Benzyloxy Group in Directing Reactions

In electrophilic aromatic substitution reactions, the existing substituents on the benzene (B151609) ring dictate the position of the incoming electrophile. The benzyloxy group (–OCH₂Ph) is classified as an activating, ortho, para-directing group. ulethbridge.cawikipedia.orgorganicchemistrytutor.com This is due to the oxygen atom's lone pairs, which can donate electron density into the aromatic ring through a resonance effect (+M effect). organicchemistrytutor.com

Reactivity and Derivatization of the Trifluoromethyl Group and its Vicinity

The trifluoromethyl (–CF₃) group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its strong inductive effect (-I) significantly lowers the electron density of the aromatic ring, making it less reactive towards electrophiles (deactivating effect). In contrast to the benzyloxy group, the –CF₃ group is a meta-director for electrophilic aromatic substitution.

While the C-F bonds in the trifluoromethyl group are exceptionally strong, making the group itself generally stable and unreactive, recent studies have shown it can undergo transformations. nih.gov For instance, trifluoromethylphenols can undergo spontaneous aqueous defluorination under alkaline conditions. rsc.orgrsc.org This reaction is driven by the deprotonation of the phenol to a phenolate (B1203915), which then promotes the cleavage of a C–F bond via an elimination mechanism. rsc.org

Chemoselective Transformations Adjacent to the Trifluoromethyl Group

The potent electron-withdrawing nature of the trifluoromethyl group significantly increases the acidity of protons on adjacent carbons. This electronic influence can be harnessed to achieve chemoselective transformations at the position ortho to the –CF₃ group. A key strategy is directed ortho-lithiation. researchgate.netsemanticscholar.org

In this process, a strong base, such as an alkyllithium reagent (e.g., n-butyllithium), selectively removes a proton from the position ortho to a directing group. semanticscholar.orgcardiff.ac.uk In this compound, after protecting the acidic phenolic proton (e.g., as a THP ether), the trifluoromethyl group can facilitate lithiation at the adjacent position 3. The resulting aryllithium intermediate is a powerful nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides), allowing for the specific introduction of a new substituent at that position. researchgate.net This method provides a reliable route to regiochemically pure, polysubstituted aromatic compounds that are often difficult to synthesize through classical electrophilic substitution. semanticscholar.org

Computational Investigation of Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms and characterizing the structures of transition states. psu.eduyoutube.com Such studies provide deep mechanistic insights that complement experimental findings.

Recent computational research has been applied to understand the reactivity of trifluoromethylphenols (TFMPs). rsc.org For example, DFT calculations were used to investigate the mechanism of the spontaneous aqueous defluorination of 2-TFMP and 4-TFMP. rsc.orgrsc.org These studies revealed that the reaction likely proceeds via an E1cb mechanism, which is initiated by the deprotonation of the phenol. rsc.org The calculations were able to model the transition states for the key C-F bond cleavage step, determine the associated activation energy barriers (ΔG‡), and rationalize the observed differences in reactivity between isomers. rsc.org The computational results highlighted that the negative charge of the phenolate is delocalized through conjugation, which drives the β-elimination of a fluoride (B91410) ion to form a reactive quinone difluoromethide intermediate. rsc.org This pathway is not available to 3-TFMP, explaining its observed resistance to hydrolysis. rsc.orgrsc.org

| Computational Method/Theory | Application in TFMP Reactivity Studies | Key Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization of reactants, intermediates, and transition states. nih.gov | Provides stable molecular structures and geometries. |

| Transition State Search (e.g., CI-NEB) | Locating the highest energy point along a reaction coordinate. psu.edu | Identifies the structure of the transition state. nih.gov |

| Frequency Analysis | Characterizing stationary points as minima (no imaginary frequencies) or transition states (one imaginary frequency). psu.edu | Confirms the nature of calculated structures. |

| Gibbs Free Energy (ΔG) Calculations | Calculating reaction energy profiles and activation barriers (ΔG‡). researchgate.net | Explains reaction feasibility, rates, and observed selectivity. rsc.org |

Spectroscopic and Structural Characterization Techniques for Research on 4 Benzyloxy 2 Trifluoromethyl Phenol

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within a molecule. For 4-(Benzyloxy)-2-(trifluoromethyl)phenol, a multi-pronged NMR approach is utilized, leveraging ¹H, ¹³C, and ¹⁹F nuclei to assemble a complete structural picture.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy reveals the number and types of hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on both the phenol (B47542) and benzyl (B1604629) rings, the methylene protons of the benzyl group, and the hydroxyl proton.

The aromatic region would display complex splitting patterns due to spin-spin coupling between adjacent protons. The protons on the trifluoromethyl-substituted ring are expected to appear as a set of coupled signals, while the five protons of the benzyl group's phenyl ring would also produce characteristic multiplets. The methylene protons (-CH₂-) of the benzyl ether linkage would typically appear as a singlet, and the phenolic hydroxyl (-OH) proton would present as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The spectrum would show signals for the aromatic carbons of both rings, the methylene carbon of the benzyl group, and the carbon atom of the trifluoromethyl group.

The carbon atom attached to the trifluoromethyl group will exhibit a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the substituents on the rings; for instance, the carbon atom bonded to the oxygen of the phenol will be shifted downfield.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Trifluoromethyl Group Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique specifically used to analyze fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a sharp singlet, corresponding to the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group. The chemical shift of this signal provides confirmation of the electronic environment of the trifluoromethyl group, a crucial piece of data for verifying the structure. The typical chemical shift range for a trifluoromethyl group on an aromatic ring is around -60 to -65 ppm relative to a CFCl₃ standard.

Advanced NMR Techniques (e.g., NOESY for Structural Elucidation)

To further confirm the three-dimensional structure and the spatial relationships between protons, advanced 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed. A NOESY experiment would show correlations between protons that are close in space, even if they are not directly bonded. For this compound, NOESY could confirm the connectivity by showing spatial proximity between the methylene protons of the benzyl group and the protons on the adjacent aromatic ring, providing unambiguous evidence for the ether linkage.

Vibrational Spectroscopy Studies

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹, while the C-H stretching of the methylene group would be observed just below 3000 cm⁻¹.

Strong absorption bands corresponding to the C-O stretching of the ether linkage are expected in the 1200-1250 cm⁻¹ region. Furthermore, the presence of the trifluoromethyl group would be confirmed by strong, characteristic C-F stretching bands, typically found in the 1100-1350 cm⁻¹ range. Aromatic C=C stretching vibrations would give rise to several bands in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy Coupled with Quantum Mechanical Calculations

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule. When coupled with quantum mechanical calculations, it allows for a detailed and accurate assignment of the observed spectral bands. For this compound, the experimental FT-Raman spectrum would be recorded in the solid phase.

Theoretical calculations, typically using Density Functional Theory (DFT) methods such as B3LYP with a basis set like 6-311++G(d,p), are performed to optimize the molecular geometry and compute the harmonic vibrational frequencies. researchgate.netnih.gov A comparison between the experimental Raman spectrum and the theoretically calculated spectrum allows for a precise assignment of each vibrational mode. nih.gov This analysis is further refined by Potential Energy Distribution (PED) calculations, which quantify the contribution of individual internal coordinates to each normal mode. nih.gov This combined approach ensures a reliable interpretation of the complex vibrational signature of the molecule, identifying characteristic frequencies for the O-H, C-F, C-O, and aromatic ring vibrations.

Table 1: Illustrative Vibrational Mode Assignments for this compound based on DFT Calculations

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch | 3600-3400 | Stretching of the phenolic hydroxyl group |

| Aromatic C-H Stretch | 3100-3000 | Stretching of C-H bonds on the phenyl rings |

| C-F Stretch | 1350-1100 | Symmetric and asymmetric stretching of the CF₃ group |

| C-O-C Stretch | 1260-1000 | Asymmetric and symmetric stretching of the benzyl ether linkage |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is used to study the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region, typically between 190 and 380 nm, arising from π→π* transitions within the benzene (B151609) rings. vscht.cz The presence of substituents such as the hydroxyl (-OH), benzyloxy (-OCH₂Ph), and trifluoromethyl (-CF₃) groups influences the energy levels of the molecular orbitals, causing shifts in the maximum absorption wavelengths (λmax). docbrown.info For instance, phenol itself shows a λmax around 275 nm. docbrown.info The extended conjugation and electronic effects of the benzyloxy group would be expected to modify this absorption profile.

Fluorescence Spectroscopy and Photophysical Property Investigations

Fluorescence spectroscopy provides insights into the electronic excited states of a molecule. Upon excitation at a wavelength corresponding to an absorption band, this compound may exhibit fluorescence, emitting light at a longer wavelength. The resulting emission spectrum is characteristic of the molecule's structure and its interaction with the environment. figshare.com Studies on structurally similar phenolic compounds have revealed complex photophysical behaviors, including the possibility of excited-state intramolecular proton transfer (ESIPT), which can lead to multiple emission bands. researchgate.net Investigating the fluorescence quantum yield and lifetime provides further details on the de-excitation pathways available to the molecule.

Solvatochromism Studies and Solvent Effects on Electronic Spectra

Solvatochromism is the phenomenon where the absorption or emission spectrum of a compound changes with the polarity of the solvent. wikipedia.org By recording the UV-Vis and fluorescence spectra of this compound in a series of solvents with varying polarities (e.g., from nonpolar hexane to polar methanol), the nature of the electronic ground and excited states can be probed. mdpi.com

A shift to longer wavelengths (bathochromic or red shift) with increasing solvent polarity typically indicates that the excited state is more polar than the ground state. wikipedia.org Conversely, a shift to shorter wavelengths (hypsochromic or blue shift) suggests the ground state is more polar. wikipedia.org These solvent-induced shifts can be analyzed using models like the Lippert-Mataga or Kamlet-Taft equations to quantify the solute-solvent interactions and estimate the change in dipole moment upon electronic excitation. researchgate.netchristuniversity.in

Table 2: Hypothetical Solvatochromic Shifts in UV-Vis Absorption for this compound

| Solvent | Polarity | Expected λmax (nm) | Expected Shift |

|---|---|---|---|

| Hexane | Nonpolar | ~278 | Reference |

| Dichloromethane | Polar Aprotic | ~282 | Bathochromic |

| Ethanol (B145695) | Polar Protic | ~285 | Bathochromic |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential technique for determining the molecular weight of a compound and elucidating its structure through fragmentation analysis. youtube.com Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ of this compound would be observed, confirming its molecular weight.

Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of the parent ion. The resulting fragmentation pattern is a fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways would include:

Cleavage of the benzylic C-O bond: This is often a dominant fragmentation pathway for benzyl ethers, leading to the formation of a stable tropylium ion (C₇H₇⁺) at m/z 91.

Loss of the trifluoromethyl group: Fragmentation involving the loss of a ·CF₃ radical.

Cleavage of the phenol ring: A series of fragmentations involving the loss of small neutral molecules like carbon monoxide (CO) from the phenolic portion of the molecule. mdpi.com

Elucidating these fragmentation pathways helps to confirm the connectivity of the atoms within the molecule. nih.gov

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov This technique requires growing a suitable single crystal of the compound. The diffraction pattern of X-rays passing through the crystal is used to calculate the electron density map and, subsequently, the exact positions of all atoms. utexas.edu

A successful crystallographic analysis of this compound would provide a wealth of structural information, including:

Crystal system and space group.

Unit cell dimensions (a, b, c, α, β, γ). utexas.edu

Precise bond lengths, bond angles, and torsion angles.

The conformation of the molecule , particularly the dihedral angle between the two aromatic rings.

Details of intermolecular interactions , such as hydrogen bonding involving the phenolic hydroxyl group and potential π-π stacking between the aromatic rings, which govern the crystal packing. nih.gov

This information is invaluable for understanding the molecule's structure-property relationships. researchgate.net

Electrochemical Characterization Methods

The electrochemical behavior of this compound is a subject of scientific inquiry, particularly in understanding its oxidation and reduction characteristics. While specific studies exclusively detailing the electrochemical analysis of this compound are not extensively documented in publicly available literature, the electrochemical properties can be inferred from research on analogous phenol derivatives. Techniques such as cyclic voltammetry (CV) are instrumental in these investigations, providing insights into the redox potentials and the kinetics of electron transfer processes.

The electrochemical oxidation of phenolic compounds typically involves the transfer of electrons from the phenol to an electrode surface, often leading to the formation of phenoxy radicals. The potential at which this oxidation occurs is a key parameter that can be determined using methods like CV. This oxidation potential is influenced by the nature and position of substituents on the aromatic ring.

Detailed research findings from studies on closely related compounds can provide a framework for understanding the expected electrochemical characteristics of this compound. For instance, studies on the cyclic voltammetry of various substituted phenols reveal a range of oxidation potentials depending on the electronic effects of the substituents.

Table 1: Illustrative Electrochemical Data for Related Phenolic Compounds

| Compound | Method | Electrode | Solvent/Electrolyte | Oxidation Potential (V vs. reference electrode) | Reference |

| Phenol | Cyclic Voltammetry | Glassy Carbon | 0.1 M H₂SO₄ | +0.89 | General Literature |

| 4-Methoxyphenol | Cyclic Voltammetry | Glassy Carbon | Acetonitrile / 0.1 M TBAP | +0.75 | Inferred Data |

| 4-(Trifluoromethyl)phenol (B195918) | Cyclic Voltammetry | Platinum | Acetonitrile / 0.1 M TBAP | +1.10 | Inferred Data |

This table is illustrative and based on general knowledge of the electrochemical behavior of phenolic compounds. The exact values for this compound would require experimental determination.

The data presented in the table for related compounds suggest that the oxidation potential of this compound would likely fall between that of a phenol with a strong electron-donating group (like methoxy) and one with a strong electron-withdrawing group (like trifluoromethyl). The benzyloxy group, being electron-donating, would tend to decrease the oxidation potential, while the trifluoromethyl group would increase it. The net effect would be a unique oxidation potential that reflects the combined electronic influence of both substituents.

Further electrochemical studies, such as differential pulse voltammetry and electrochemical impedance spectroscopy, could provide more comprehensive information on the reaction mechanisms, kinetics, and interfacial properties of this compound.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. karazin.ua It is frequently employed to determine molecular geometries, energies, and other electronic properties. For a molecule like 4-(Benzyloxy)-2-(trifluoromethyl)phenol, calculations would typically be performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311+G(d,p) to ensure accurate results. uaic.ronih.govnih.gov

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this process would calculate the optimal bond lengths, bond angles, and dihedral (torsion) angles.

Conformational analysis is particularly important for this molecule due to the rotational freedom around the ether linkage of the benzyloxy group. Studies on similar benzyloxy-containing compounds have shown that the torsion angles associated with the C-O-C-C linkage often result in a stable, anti-periplanar conformation. nih.govnih.gov The bulky trifluoromethyl group ortho to the hydroxyl group would also significantly influence the orientation of the benzyloxy ring relative to the phenol (B47542) ring. The final optimized geometry would reflect a balance of steric and electronic effects to achieve the lowest energy state.

A table of key optimized geometrical parameters would typically be presented here, but specific calculated values for this compound are not available in the searched literature.

| Parameter | Atom Connections | Expected Value |

| Bond Length (Å) | C-O (Phenol) | ~1.34 - 1.36 |

| Bond Length (Å) | C-O (Ether) | ~1.37 |

| Bond Length (Å) | O-CH₂ | ~1.43 |

| Bond Angle (°) | C-O-H | ~109 |

| Dihedral Angle (°) | C-C-O-C | ~180 (anti-periplanar) |

Frontier Molecular Orbital (FMO) Calculations

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. taylorandfrancis.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. nih.gov For this compound, the electron-rich phenol and benzyloxy rings would likely contribute significantly to the HOMO, concentrating electron density on the aromatic systems. The electron-withdrawing trifluoromethyl group would lower the energy of the LUMO and influence its distribution, likely localizing it on the trifluoromethyl-substituted phenol ring. The calculated energy gap would provide insight into the molecule's stability and potential for electronic transitions. nih.gov

A table of FMO properties would be presented here, but specific calculated values for this compound are not available in the searched literature.

| Property | Description | Predicted Finding |

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Relatively high, indicating electron-donating ability. |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Relatively low, influenced by the -CF₃ group. |

| Energy Gap (eV) | ΔE = ELUMO - EHOMO | Moderate gap, indicating reasonable stability. |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to identify sites prone to electrophilic and nucleophilic attack. The map is colored based on the electrostatic potential, with red indicating electron-rich regions (negative potential) and blue indicating electron-poor regions (positive potential). researchgate.net

For this compound, the MEP map is expected to show a significant negative potential (red/yellow) around the phenolic oxygen atom due to its lone pairs of electrons, making it a primary site for electrophilic attack or hydrogen bonding. The aromatic rings would also exhibit negative potential. Conversely, the region around the hydrogen atom of the hydroxyl group would show a positive potential (blue), indicating its acidity. The highly electronegative fluorine atoms of the trifluoromethyl group would create an electron-deficient area, influencing the reactivity of the adjacent ring positions.

Quantum Mechanical Calculations for Spectroscopic Data Interpretation

Quantum mechanical calculations are invaluable for interpreting experimental spectroscopic data. Methods like DFT can predict vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net By comparing the calculated spectra with experimental results, researchers can confirm the molecular structure and make accurate assignments of vibrational modes and resonance signals. This correlative approach is essential for the structural characterization of newly synthesized compounds.

In Silico Studies for Structure-Property Relationships

In silico studies use computational methods to establish relationships between a molecule's structure and its physical or biological properties. Quantitative Structure-Activity Relationship (QSAR) models are often developed by calculating a variety of molecular descriptors (e.g., electronic, steric, and thermodynamic) and correlating them with experimentally determined activities. nih.gov For this compound, these studies could predict its potential biological activity by comparing its computed properties with those of known active compounds, such as inhibitors of specific enzymes. pandawainstitute.combiointerfaceresearch.com

Prediction of Reactivity and Reaction Pathways

The computational data gathered from FMO and MEP analyses allows for the prediction of the molecule's chemical reactivity. The MEP map identifies the most probable sites for interaction with electrophiles and nucleophiles. For example, the negative potential on the phenolic oxygen suggests it is a likely site of protonation or coordination to a Lewis acid. FMO theory can predict the outcomes of concerted reactions and assess the favorability of different reaction pathways by analyzing the orbital symmetry and energy levels of the reactants. taylorandfrancis.comlibretexts.org

Theoretical Basis for Intermolecular Interactions (e.g., Aggregation Behavior)

The aggregation behavior of this compound in various environments is fundamentally governed by a complex interplay of non-covalent intermolecular interactions. Computational and theoretical investigations, primarily relying on Density Functional Theory (DFT), provide critical insights into the nature and strength of these interactions. The specific arrangement of the hydroxyl, benzyloxy, and trifluoromethyl functional groups on the phenol ring dictates the preferred modes of molecular association, leading to the formation of dimers and higher-order aggregates. The primary forces at play are hydrogen bonding, π-π stacking interactions, and dipole-dipole interactions, with contributions from weaker C-H···π and C-H···O/F interactions.

Hydrogen Bonding

The most significant intermolecular interaction driving the aggregation of this compound is the hydrogen bond formed between the hydroxyl group of one molecule and an electronegative atom of a neighboring molecule. The phenolic hydroxyl group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom).

The presence of the electron-withdrawing trifluoromethyl group at the ortho position has a pronounced effect on the hydrogen-bonding capability of the phenolic hydroxyl group. Electron-withdrawing substituents increase the acidity of the phenol, thereby enhancing the hydrogen bond donor strength of the hydroxyl group. nih.govmdpi.com This leads to stronger hydrogen bonds compared to unsubstituted phenol. Computational studies on substituted phenols have quantified this effect. For instance, DFT calculations have shown that the O-H bond dissociation energy (BDE) is influenced by substituents, which in turn correlates with hydrogen bond strength. mdpi.comacs.orgresearchgate.net

The interaction energies for hydrogen-bonded complexes of various substituted phenols with water, as determined by ab initio calculations, illustrate this trend. nih.gov While data for this compound is not specifically available, the trend observed for other electron-withdrawing groups can be used for extrapolation.

Table 1: Calculated Interaction Energies (ΔE) for XPhOH···OH₂ Complexes

| Substituent (X) | Interaction Energy (kcal/mol) |

|---|---|

| NO₂ | -8.7 |

| CN | -8.4 |

| CF₃ | -8.2 |

| Cl | -7.9 |

| F | -7.7 |

| H | -7.5 |

Data sourced from ab initio calculations. nih.gov

π-π Stacking Interactions

Substituents on the aromatic rings modulate the strength and geometry of π-π stacking. The trifluoromethyl group, being electron-withdrawing, reduces the electron density of the phenol ring, creating a quadrupole moment that can interact favorably with the electron-rich regions of an adjacent aromatic ring. rsc.org Conversely, the benzyloxy group can participate in interactions with electron-deficient aromatic rings.

Computational studies on substituted benzene (B151609) dimers provide a framework for understanding these effects. Symmetry-Adapted Perturbation Theory (SAPT) analysis has been instrumental in dissecting the contributions of electrostatics, dispersion, and exchange-repulsion to the total interaction energy. nih.gov These studies indicate that dispersion forces are often the dominant attractive component in π-stacking. nih.govsciforum.net

Table 2: Interaction Energies of Substituted Benzene Dimers (Sandwich Configuration)

| Dimer | Interaction Energy (kcal/mol) |

|---|---|

| Benzene - Benzene | -1.5 to -2.8 |

| Benzene - Toluene (B28343) | -2.7 to -3.5 |

| Benzene - Fluorobenzene | -2.0 to -3.0 |

Values are approximate ranges from various computational studies.

While specific energetic data for this compound are not available, the presence of both electron-withdrawing and benzyloxy groups suggests the potential for complex and varied π-stacking arrangements, contributing to the stability of aggregates.

Other Contributing Interactions

Beyond classical hydrogen bonds and π-π stacking, other weaker interactions also play a role in the aggregation of this compound. These include:

C-H···π Interactions: The hydrogen atoms of the benzyl (B1604629) and phenyl groups can interact with the electron clouds of adjacent aromatic rings.

Dipole-Dipole Interactions: The molecule possesses a net dipole moment due to the polar C-F, C-O, and O-H bonds. These dipoles will tend to align in an anti-parallel fashion in aggregates to achieve a lower energy state.

The aggregation behavior of this compound is therefore a result of the synergistic effect of these various intermolecular forces. The relative importance of each interaction type will depend on the specific geometry of molecular approach and the surrounding medium. Theoretical models suggest that in the gas phase or non-polar solvents, aggregation is likely initiated by the strong hydroxyl-mediated hydrogen bonds, with π-π stacking and other weaker interactions providing further stabilization to the resulting dimers and oligomers. In polar solvents, competition with solvent molecules for hydrogen bonding sites would influence the aggregation process. researchgate.net

Role in Advanced Organic Synthesis and Materials Precursor Chemistry

Function as a Synthetic Intermediate for Complex Molecular Architectures

The structure of 4-(Benzyloxy)-2-(trifluoromethyl)phenol, featuring a nucleophilic hydroxyl group, an electron-withdrawing trifluoromethyl substituent, and a stable benzyloxy protecting group, makes it a valuable intermediate in the construction of complex molecules. The trifluoromethyl group enhances properties such as metabolic stability and binding affinity in bioactive molecules, while the benzyloxy group masks the reactive phenol (B47542) until its deprotection is required at a later synthetic stage. This allows for precise chemical modifications on other parts of the molecule without interference from the phenol group. Although specific examples of its use in elaborate total syntheses are not extensively documented in publicly available literature, its structural motifs are present in various advanced chemical patents, indicating its role as a key building block for proprietary complex architectures.

Application as a Building Block in Cross-Coupling Reactions (e.g., via Boronic Acid Derivatives)

While direct palladium-catalyzed cross-coupling reactions using this compound as the phenolic component are chemically feasible, its primary role in this area is as a precursor to more reactive derivatives. Phenols are often converted into triflates or tosylates to participate as electrophiles in cross-coupling reactions. More significantly, this compound can be functionalized to form boronic acid or boronate ester derivatives.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. Organoboron compounds, such as boronic acids, are stable and are used extensively in these reactions. The synthesis of trifluoromethyl-substituted pyridylboronic acids and pyrazolylboronic esters has been described, and their subsequent use in palladium-catalyzed cross-couplings with heteroaryl halides has been demonstrated to produce complex heteroaromatic structures. This established methodology suggests a clear synthetic pathway where this compound could be converted into its corresponding boronic acid derivative, enabling its use as a nucleophilic partner in Suzuki-Miyaura reactions to forge new aryl-aryl or aryl-heteroaryl bonds. This strategy is crucial for creating the backbones of many functional materials and pharmaceutical agents.

Precursor in the Synthesis of Substituted Phthalocyanines

Phthalocyanines are large, aromatic macrocyclic compounds that are widely used as dyes and pigments and have applications in areas such as photodynamic therapy and organic electronics. Their properties can be fine-tuned by introducing substituents onto the peripheral benzene (B151609) rings. The synthesis of substituted phthalocyanines often begins with a substituted phthalonitrile (B49051) derivative.

This compound can, in principle, serve as a precursor for a substituted phthalonitrile. Through a multi-step sequence, the phenol could be converted into a dinitrile (phthalonitrile) derivative, which could then undergo cyclotetramerization to form the corresponding substituted phthalocyanine (B1677752). The introduction of trifluoromethyl groups onto the phthalocyanine periphery is known to modify the electronic characteristics of the macrocycle and can suppress aggregation, which is often a problem with these molecules. While the direct synthesis of a phthalocyanine from this compound is not explicitly detailed in the surveyed literature, the general synthetic routes for creating substituted phthalocyanines from phenolic precursors are well-established.

Utilization in Radiochemistry as a Synthon for Labeled Compounds (e.g., [18F]Fluorophenol)

In the field of radiochemistry, particularly for Positron Emission Tomography (PET), the development of synthons for introducing the fluorine-18 (B77423) ([18F]) radioisotope is of critical importance. 4-[18F]Fluorophenol is a versatile synthon for this purpose. While this compound itself is not the direct precursor, a closely related analog, 4-benzyloxyphenyl-(2-thienyl)iodonium bromide, has been successfully used to synthesize no-carrier-added (n.c.a.) 4-[18F]fluorophenol.

The synthesis involves a nucleophilic substitution reaction with [18F]fluoride, followed by a debenzylation step to unmask the phenol. This two-step process yields the desired radiolabeled synthon in a form that is ready for subsequent coupling reactions to create more complex radiopharmaceuticals. The underlying principle of using a benzyloxy-protected phenol as a precursor for radiofluorination highlights a potential application pathway for this compound in the synthesis of novel, trifluoromethyl-substituted radiotracers.

Integration into Chromophoric Systems (e.g., Azo Dyes)

Azo dyes are a major class of synthetic colorants characterized by the presence of an azo group (–N=N–) connecting aromatic rings. The color and properties of these dyes can be manipulated by altering the substituents on the aromatic systems. Phenols are common coupling components in the synthesis of azo dyes.

Research has demonstrated the synthesis of various hetaryl-azophenol dyes by coupling diazotized heterocyclic amines with 4-benzyloxyphenol. These dyes have been applied to polyester (B1180765) fabrics, producing a range of colors with good fastness properties. Following this synthetic logic, this compound could be used as the coupling component. The presence of the electron-withdrawing trifluoromethyl group ortho to the hydroxyl group would be expected to influence the electronic properties of the resulting azo dye, potentially leading to shifts in its absorption maximum (color) and affecting properties like lightfastness and chemical stability. Azo-Schiff bases, which incorporate both azo and azomethine groups, are also known for their ability to form stable complexes with metal ions and have applications as dyes.

Contributions to the Development of Fluorinated Organic Compounds for Diverse Synthetic Applications

The incorporation of fluorine or trifluoromethyl groups into organic molecules can dramatically alter their physical, chemical, and biological properties. The trifluoromethyl group is a key substituent in many pharmaceuticals, agrochemicals, and materials due to its high electronegativity, metabolic stability, and ability to modulate lipophilicity.

Compounds like 4-(trifluoromethyl)phenol (B195918) and its derivatives are important intermediates for creating these complex fluorinated molecules. This compound acts as a valuable synthon in this context, providing a strategically protected phenol with a pre-installed trifluoromethyl group. This allows chemists to build molecular complexity around this core structure, confident that the trifluoromethyl group will impart its desirable properties to the final product. The benzyloxy group can be removed under specific conditions, revealing the phenol for further functionalization, such as etherification or esterification, thus expanding the range of accessible fluorinated derivatives for various applications.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic methodologies for preparing 4-(benzyloxy)-2-(trifluoromethyl)phenol and related structures often rely on traditional techniques that may involve harsh conditions or generate significant waste. Future research should prioritize the development of more efficient and environmentally benign synthetic pathways.

Key areas for investigation include:

Catalytic Benzylation: Exploring alternative catalytic systems for the O-benzylation of 2-(trifluoromethyl)phenol (B147641) could lead to more sustainable processes. For instance, palladium-catalyzed benzylation of phenols using benzyl (B1604629) carbonates offers a neutral and efficient alternative to traditional base-mediated methods. organic-chemistry.org Investigating the applicability of such catalysts to the sterically hindered and electronically modified 2-(trifluoromethyl)phenol is a logical next step.

Vapor-Phase Synthesis: For industrial-scale production, vapor-phase reactions present a continuous and potentially more efficient alternative to batch processing. Research into the use of basic metal oxide catalysts for the vapor-phase benzylation of phenols could be adapted for the synthesis of this compound. google.com

Sustainable Trifluoromethylation: Advances in trifluoromethylation chemistry offer new avenues for the synthesis of the precursor, 2-(trifluoromethyl)phenol. Visible-light-promoted trifluoromethylation of phenol (B47542) derivatives using readily available reagents like CF3I represents a milder and more sustainable approach compared to traditional methods. chemistryviews.org

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Research Focus |

|---|---|---|

| Palladium-Catalyzed Benzylation | Neutral reaction conditions, high yields, reduced byproducts. organic-chemistry.org | Catalyst optimization for hindered substrates, scope of benzylating agents. |

| Vapor-Phase Benzylation | Continuous process, suitable for large-scale synthesis. google.com | Catalyst development, optimization of reaction temperature and flow rates. |

| Visible-Light-Induced Trifluoromethylation | Mild reaction conditions, use of readily available reagents, sustainable. chemistryviews.org | Substrate scope, catalyst efficiency, scalability. |

Exploration of Novel Reaction Pathways and Functional Group Transformations

The interplay of the functional groups in this compound opens up a wide range of possibilities for novel chemical transformations.

Future research could focus on:

Photochemical Rearrangements: Substituted phenols can undergo photochemical permutations in the presence of Lewis or Brønsted acids, allowing for selective migration of substituents around the aromatic ring. nih.govnih.gov Investigating the photochemical behavior of this compound could lead to novel isomers with unique properties.

Advanced Trifluoromethylation Strategies: Beyond the initial synthesis, further functionalization involving the trifluoromethyl group could be explored. Recent advances in trifluoromethylation, such as O-trifluoromethylation and dehydroxylative trifluoromethylation, could be adapted to modify the phenolic hydroxyl group after debenzylation, leading to new classes of compounds. researchgate.netrawdatalibrary.net

Oxidative Coupling Reactions: The phenolic moiety is susceptible to oxidation. Studying the oxidative coupling reactions of this compound, potentially catalyzed by enzymes like laccases or peroxidases, could yield novel dimeric or polymeric structures with interesting material properties. mdpi.com

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is a powerful tool for predicting the behavior of molecules and guiding experimental work. For this compound, computational modeling could provide significant insights.

Key areas for computational studies include:

Reaction Pathway Prediction: Quantum chemical calculations can be used to model potential reaction pathways, such as electrophilic substitution or oxidation, predicting the most likely sites of reaction and the energy barriers involved. catalysis.blogresearchgate.net This can help in designing more selective and efficient synthetic routes.

pKa and Reactivity Prediction: The acidity of the phenolic proton is a key determinant of its reactivity. Accurate computational methods are available to predict the pKa of substituted phenols, which would be valuable for designing reactions involving this functional group. mdpi.com

Structure-Activity Relationships (QSAR): For potential applications of derivatives, computational models can be built to relate the chemical structure to biological activity or material properties. acs.org This can accelerate the discovery of new functional molecules.

Table 2: Applications of Computational Modeling

| Modeling Application | Predicted Properties | Potential Impact |

|---|---|---|

| Reaction Pathway Analysis | Transition state energies, reaction kinetics, site selectivity. catalysis.blogrsc.org | Design of highly selective synthetic transformations. |

| pKa Determination | Acidity of the phenolic proton. mdpi.com | Optimization of reaction conditions for base-mediated reactions. |

| QSAR Studies | Biological activity, toxicity, material properties. acs.orgnih.gov | Rational design of derivatives with desired functionalities. |

Design and Synthesis of Derivatives for Specific Chemical Probes

The unique electronic and steric properties of this compound make it an attractive scaffold for the development of chemical probes for various applications.

Future research in this area could involve:

Fluorescent Probes: By incorporating fluorogenic moieties, derivatives of this compound could be designed as fluorescent probes. The benzyloxy group can be used to tune the solubility and cellular uptake, while the trifluoromethyl group can modulate the electronic properties of the fluorophore.

Electrochemical Sensors: Phenolic compounds can be used as probes for the chemical composition of materials like graphene oxide. rsc.org Derivatives of this compound could be designed for the development of selective electrochemical sensors.

Bioactive Probes: The design of novel phenol derivatives has led to the discovery of compounds with anesthetic properties. nih.gov The structural features of this compound could be exploited in the design of new bioactive molecules.

Investigation of Supramolecular Chemistry Involving the Compound

The presence of both a hydrogen bond donor (phenolic OH) and acceptor (benzyloxy oxygen), along with the fluorinated moiety, suggests that this compound could participate in interesting supramolecular assemblies.

Unexplored avenues in this area include:

Fluorine-Driven Self-Assembly: Fluorine atoms can participate in non-covalent interactions that can influence molecular packing and self-assembly. nih.govresearchgate.net The trifluoromethyl group could direct the formation of unique supramolecular architectures.

Host-Guest Chemistry: The aromatic rings and the potential for hydrogen bonding make this molecule a candidate for inclusion in host-guest complexes with macrocycles like cyclodextrins or calixarenes.

Organogel Formation: The N-benzyl group has been shown to be a key component in the formation of supramolecular organogels. nih.gov It is plausible that derivatives of this compound could also act as gelators.

Integration into Photoactive or Electroactive Systems

The electronic properties imparted by the trifluoromethyl and benzyloxy groups suggest that this compound could be a building block for functional organic materials.

Future research could explore:

Organic Light-Emitting Diodes (OLEDs): The aromatic framework could be functionalized to create molecules with suitable HOMO/LUMO levels for use in OLEDs. Triphenylamine derivatives are well-known for their photo- and electroactive properties and could be combined with the this compound scaffold. researchgate.net

Photovoltaic Devices: Phenolic compounds can be incorporated into materials for organic solar cells. scribd.com The electron-withdrawing nature of the trifluoromethyl group could be beneficial for tuning the electronic properties of materials used in such devices.

Electrochemical Oxidation for Polymer Synthesis: Electrochemical oxidation of phenols can lead to the formation of polymeric films. researchgate.net Investigating the electropolymerization of this compound could yield novel functional polymers with interesting properties.

Q & A

Q. What synthetic strategies are effective for preparing 4-(Benzyloxy)-2-(trifluoromethyl)phenol?

Synthesis typically involves regioselective protection/deprotection strategies. A common approach starts with 2-(trifluoromethyl)phenol, where the 4-hydroxy position is protected using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Alternatively, nucleophilic aromatic substitution on fluorinated precursors could introduce the benzyloxy group. Purification often employs silica gel chromatography, with identity confirmed by NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry. Deprotection of intermediates may involve boron trichloride (BCl₃) to selectively remove benzyl groups .

Q. Which spectroscopic methods are most reliable for structural characterization?

- ¹H/¹³C NMR : Key for identifying aromatic proton environments (e.g., benzyloxy protons at δ 5.0–5.2 ppm, trifluoromethyl-induced deshielding).

- X-ray crystallography : Resolves spatial arrangement of substituents, as demonstrated in related benzyloxy compounds (CCDC No. 2120865) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺ or [M+Na]⁺) with <2 ppm error .

Q. How does the trifluoromethyl group influence the compound’s chemical reactivity?

The electron-withdrawing trifluoromethyl group increases phenolic acidity (pKa ~8–9), facilitating deprotonation in nucleophilic reactions. It also directs electrophilic substitution to the para position relative to the hydroxyl group. Comparative studies with non-fluorinated analogs show enhanced stability against oxidative degradation .

Advanced Research Questions

Q. What computational approaches predict the compound’s reactivity and interactions?

Density Functional Theory (DFT) at the B3LYP/6-31G* level models electronic effects, such as charge distribution at the phenolic oxygen. Bond critical point (BCP) analysis quantifies bond orders, aiding in predicting regioselectivity. Molecular docking simulations (e.g., AutoDock Vina) assess binding affinities to biological targets like COX-1 .

Q. How can conflicting biological activity data be resolved for derivatives of this compound?

Systematic structure-activity relationship (SAR) studies with controlled substituent variations (e.g., replacing benzyloxy with methoxy) clarify bioactivity trends. Orthogonal assays (e.g., cytotoxicity vs. antioxidant testing) and pharmacokinetic profiling (logP, membrane permeability) help distinguish true activity from assay artifacts. Recent SAR on oxadiazole analogs highlights the importance of trifluoromethyl positioning for anticancer efficacy .

Q. What methodologies optimize the removal of the benzyloxy protecting group?

Catalytic hydrogenation (H₂/Pd-C) or Lewis acids (BCl₃ in dichloromethane) selectively cleave the benzyl ether without affecting the trifluoromethyl group. Reaction monitoring via TLC or in situ IR ensures completion. Post-deprotection purification by recrystallization (hexane/EtOAc) yields high-priority phenols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products